![molecular formula C8H7BrOS B6358853 3-Bromo-5-(methylthio)benzaldehyde CAS No. 1289063-08-6](/img/structure/B6358853.png)
3-Bromo-5-(methylthio)benzaldehyde
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Overview
Description
3-Bromo-5-(methylthio)benzaldehyde is a chemical compound with the CAS Number: 1289063-08-6 . It has a molecular weight of 231.11 . The IUPAC name for this compound is 3-bromo-5-(methylthio)benzaldehyde . It is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for 3-Bromo-5-(methylthio)benzaldehyde is1S/C8H7BrOS/c1-11-8-3-6(5-10)2-7(9)4-8/h2-5H,1H3
. This code provides a specific identifier for the molecular structure of the compound. Physical And Chemical Properties Analysis
3-Bromo-5-(methylthio)benzaldehyde has a molecular weight of 231.11 . It is a liquid in its physical form . For more detailed physical and chemical properties, it’s recommended to refer to material safety data sheets (MSDS) or other resources dedicated to chemical properties.Scientific Research Applications
Building Block in Organic Synthesis
“3-Bromo-5-(methylthio)benzaldehyde” is a crucial building block in the synthesis of various organic compounds . Its unique structure and reactivity allow for the development of a wide range of chemical structures.
Pharmaceutical Research
This compound serves as a crucial building block in the synthesis of innovative pharmaceutical compounds . Its unique structure and reactivity allow for the development of targeted therapies addressing a spectrum of health conditions .
Synthesis of Substituted Benzaldehydes
It can be used in the synthesis of substituted benzaldehydes via a two-step, one-pot reduction/cross-coupling procedure . This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents .
Radiolabeled Compound Synthesis
The compound can be used in the effective synthesis of a 11C radiolabeled aldehyde . This application is particularly useful in the field of nuclear medicine for the production of radiopharmaceuticals .
Transition Metal Catalyzed Cross-Coupling
The compound can be used in transition metal catalyzed cross-coupling methods . These methods are highly versatile and can be used for the derivatization of a wide range of compounds .
Synthesis of Functionalized Molecules
“3-Bromo-5-(methylthio)benzaldehyde” can be used in the synthesis of small, highly functionalized molecules . These molecules form the basis of many areas of chemistry, ranging from drug design to (hetero)cyclic materials for photovoltaics and ligands for catalytic applications .
Safety and Hazards
The safety information for 3-Bromo-5-(methylthio)benzaldehyde indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding ingestion and inhalation, not getting it on skin or in eyes, and using it only in well-ventilated areas . In case of contact with skin or eyes, it’s recommended to wash with plenty of water .
properties
IUPAC Name |
3-bromo-5-methylsulfanylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrOS/c1-11-8-3-6(5-10)2-7(9)4-8/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVRLBVSJNZLHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=CC(=C1)C=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(methylthio)benzaldehyde |
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